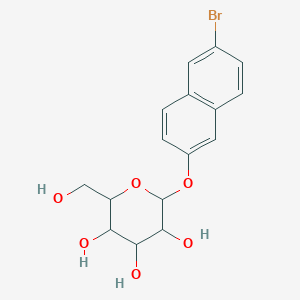

6-Bromo-2-naphthalenyl-b-D-mannopyranoside

Description

Contextualization within Synthetic Glycoside Chemistry

Synthetic glycoside chemistry is a dynamic and essential sub-discipline of organic chemistry focused on the creation of glycosidic bonds—the linkage of a sugar molecule (the glycone) to another functional group (the aglycone). cymitquimica.comgbiosciences.com These compounds are of significant interest due to their immense biological relevance and their applications in fields like pharmaceuticals and biotechnology. cymitquimica.com The synthesis of glycosides, however, is a complex task due to the structural intricacy of carbohydrates, which includes multiple hydroxyl groups and stereocenters. gbiosciences.comichemical.com

Glycosides are broadly classified based on the atom of the aglycone that is bonded to the sugar's anomeric carbon, leading to O-, N-, S-, and C-glycosides. aaronchem.com The stereochemistry of this linkage, either alpha (α) or beta (β), is also a critical structural feature. aaronchem.com The creation of these bonds with high stereoselectivity and in good yields remains a primary challenge for synthetic chemists. gbiosciences.com Various methods have been developed to achieve this, including classical approaches like the Koenigs-Knorr reaction and more modern enzymatic methods using engineered enzymes called glycosynthases. gbiosciences.comglentham.com The development of robust synthetic platforms is crucial as researchers seek to understand the full scope of carbohydrate function in nuanced cell signaling events and other biological processes. ichemical.com

Historical Development and Significance of Naphthyl Glycosides as Biochemical Probes

Naphthyl glycosides belong to a class of synthetic molecules widely used as biochemical probes, specifically as chromogenic and fluorogenic substrates for detecting glycosidase enzyme activity. chemimpex.comdcfinechemicals.com Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds. chemimpex.com The basic principle behind these probes is that the glycoside itself is colorless and non-fluorescent, but upon enzymatic cleavage of the glycosidic bond, the released aglycone—in this case, a naphthol derivative—is converted into a colored or fluorescent product. dcfinechemicals.commacewan.ca

The use of synthetic substrates to detect enzyme activity is a well-established technique. macewan.ca The development of various signal-generating (signalogenic) substructures has been key to their successful application. macewan.ca For instance, nitrophenyl-based glycosides release a yellow nitrophenolate anion upon cleavage, which can be measured spectrophotometrically. cymitquimica.comgbiosciences.com Indoxyl-based substrates, upon hydrolysis and subsequent oxidation, form a distinctly colored indigo (B80030) dye. cymitquimica.combiosynth.com

Naphthyl-containing substrates have proven particularly useful for the histochemical demonstration of various glycosidases. dcfinechemicals.com The released naphthol can be coupled with a diazonium salt, such as hexazotized pararosaniline, to produce a colored azo dye at the site of enzyme activity. dcfinechemicals.com Specifically, 2-naphthyl substrates are often employed for demonstrating microvillous glycosidases. dcfinechemicals.com While extensive research has been published on glucopyranoside and galactopyranoside versions of these probes, such as 6-Bromo-2-naphthyl-β-D-glucopyranoside, the mannoside derivative is designed to function as a substrate for mannosidase enzymes. chemimpex.commacewan.cachemimpex.com The enzymatic hydrolysis of 6-Bromo-2-naphthalenyl-β-D-mannopyranoside would release 6-bromo-2-naphthol (B32079), which can then be detected, allowing for the qualitative or quantitative assessment of β-mannosidase activity. cymitquimica.comdcfinechemicals.com

Current Research Landscape and Emerging Themes in Glycobiology

Glycobiology, the study of the structure, synthesis, and biology of glycans (saccharides), is a rapidly expanding field that is reshaping our understanding of life's fundamental processes. chemicalbook.comcdnsciencepub.com Once considered merely for structural and energy-storage roles, glycans are now recognized as critical players in a vast array of biological events, including cell-cell communication, immune responses, host-pathogen interactions, and disease progression. chemicalbook.comcdnsciencepub.comnih.gov Consequently, glycobiology is becoming increasingly integral to biomolecular and biomedical research. biosynth.com

A major theme in the current research landscape is the role of glycans in health and disease. chemicalbook.com Altered glycan structures on cell surfaces are known to be associated with various diseases, including cancer and congenital disorders of glycosylation. biosynth.comnih.gov This has spurred the development of glycan-based diagnostics and therapeutics. nih.gov Synthetic probes and substrates, such as aryl glycosides, are indispensable tools in this endeavor. They are used to detect and quantify the activity of specific glycosidases and glycosyltransferases, enzymes whose dysregulation can lead to disease. dcfinechemicals.comnih.gov

The fusion of glycobiology with other "omics" disciplines has given rise to glycomics, which aims to comprehensively study all glycans in a biological system. biosynth.comnih.gov This is facilitated by advanced analytical techniques and the use of chemical tools like synthetic substrates to probe glycan function. biosynth.com Furthermore, the development of glycomimetics—molecules that mimic the structure of natural glycans—is a promising therapeutic strategy. researchgate.net Compounds like 6-Bromo-2-naphthalenyl-β-D-mannopyranoside fit into this landscape as potential chromogenic or fluorogenic substrates for detecting β-mannosidase activity, contributing to the broader effort to map enzyme function and dysfunction in complex biological systems. cymitquimica.comgbiosciences.com

Data Tables

Table 1: Chemical Properties of 6-Bromo-2-naphthalenyl-α-D-mannopyranoside

| Property | Value | Source |

| CAS Number | 28541-84-6 | aaronchem.com |

| Molecular Formula | C₁₆H₁₇BrO₆ | aaronchem.com |

| Molecular Weight | 385.21 g/mol | aaronchem.com |

| Appearance | Typically a white to off-white powder | gbiosciences.com |

| Purity | ≥98% | 2abiotech.com |

| Storage | -15°C to -20°C, protected from light | gbiosciences.com |

Table 2: Common Classes of Chromogenic and Fluorogenic Glycosidase Substrates

| Substrate Class | Signal Generation Mechanism | Typical Application |

| Nitrophenyl Glycosides | Enzymatic cleavage releases a yellow nitrophenolate ion. | Colorimetric and spectrophotometric assays. cymitquimica.com |

| Indoxyl Glycosides | Hydrolysis releases an indoxyl derivative, which oxidizes to form a colored indigo precipitate. | Blue-white screening in molecular cloning (e.g., X-Gal), histochemistry. cymitquimica.combiosynth.com |

| Naphthyl Glycosides | Enzymatic release of a naphthol moiety, which can be coupled with a diazonium salt to form a colored azo dye. | Histochemical localization of enzyme activity. dcfinechemicals.com |

| Umbelliferyl Glycosides | Cleavage releases the highly fluorescent compound 4-methylumbelliferone (B1674119). | Highly sensitive fluorimetric assays. macewan.ca |

Structure

3D Structure

Properties

IUPAC Name |

2-(6-bromonaphthalen-2-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrO6/c17-10-3-1-9-6-11(4-2-8(9)5-10)22-16-15(21)14(20)13(19)12(7-18)23-16/h1-6,12-16,18-21H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLRXQZJJCPRATR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1OC3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10864599 | |

| Record name | 6-Bromonaphthalen-2-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28541-84-6 | |

| Record name | 6-Bromo-2-naphthyl alpha-D-mannopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028541846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Advanced Synthetic Methodologies and Chemical Derivatization

Stereocontrolled Glycosylation Strategies for β-D-Mannopyranosides

The formation of a 1,2-cis-glycosidic linkage, as found in β-D-mannopyranosides, is a significant challenge in carbohydrate chemistry. Unlike 1,2-trans-glycosides, which can be readily formed through neighboring group participation from a C2-acyl protecting group, the synthesis of 1,2-cis linkages requires suppression of this effect and strict control of the anomeric center.

Achieving stereoselective control to favor the β-anomer in mannosylation is a central problem. The direct glycosylation of mannose donors often leads to the thermodynamically more stable α-anomer. To overcome this, specific methods that control the anomeric outcome have been developed.

One effective strategy is the direct and stereoselective synthesis of β-mannopyranosides through anomeric O-alkylation . nih.govacs.org This method involves the O-alkylation of a mannopyranose-derived lactol (a hemiacetal). The reaction is believed to be under the synergistic control of a kinetic anomeric effect and metal chelation. nih.govacs.org For instance, cesium carbonate-mediated anomeric O-alkylation has been successfully used. sielc.com The presence of a conformationally flexible C6 oxygen atom in the sugar donor is often required for the reaction to be efficient, likely due to its ability to chelate with the metal ion, guiding the stereochemical outcome. nih.govacs.org

Another key aspect of anomeric control involves the highly reactive glycosyl triflate intermediates that are formed during glycosylation reactions. nih.gov These species can exist as a rapidly equilibrating mixture of α- and β-anomers. The stereochemical outcome of the glycosylation is influenced by the relative populations and reactivities of these anomeric triflates. nih.gov Strategies that destabilize the α-glycosyl triflate, for example, through the introduction of unfavorable 1,3-diaxial interactions, can increase the population of the β-triflate and favor the formation of the β-glycoside. nih.gov

Protecting groups play a role beyond simply masking functional groups; they profoundly influence the reactivity and stereoselectivity of glycosylation reactions. sigmaaldrich.comscilit.com In the context of β-mannosylation, the choice of protecting groups on the mannose donor is critical.

The use of a 4,6-O-benzylidene acetal on the mannosyl donor is a well-established method for directing β-selectivity. sigmaaldrich.combiosynth.com This protecting group restricts the conformation of the pyranose ring, which can disfavor the formation of the α-glycoside. The mechanism is thought to involve a dynamic equilibrium between a covalent α-glycosyl triflate and ion pair intermediates. biosynth.com The protecting groups at the C2 and C3 positions are also of critical importance. sigmaaldrich.com While O-benzyl ethers are commonly used and can provide good β-selectivity, the synthesis of complex oligosaccharides may require orthogonal protecting groups that have similar steric properties. sigmaaldrich.com

A dual-participation strategy has been developed using a 2-O-dinitromethylphenylacetyl (DMNPA) group. This protecting group can exert robust stereocontrol through both neighboring group participation (ester functionality) and a through-space participation of the nitro group, which can stabilize reactive intermediates and direct the stereochemical outcome. chemscene.com Such advanced protecting groups help solve long-standing issues of stereocontrol in the synthesis of both 1,2-trans and challenging 1,2-cis linkages. chemscene.com

| Strategy | Key Feature | Mechanism/Principle | Typical Outcome |

| Anomeric O-Alkylation | Use of a mannopyranose-derived lactol with a base (e.g., Cs₂CO₃). nih.govacs.orgsielc.com | Kinetic anomeric effect and metal chelation control the approach of the electrophile. nih.govacs.org | Formation of β-mannopyranosides. |

| 4,6-O-Benzylidene Acetal | Conformationally restricted mannosyl donor. sigmaaldrich.combiosynth.com | Restricts pyranose ring flexibility, influencing the equilibrium of reactive intermediates. biosynth.com | Favors β-mannosylation. |

| Dual-Participation Protecting Group | Use of a functionalized acyl group at C2 (e.g., DMNPA). chemscene.com | Combined neighboring group participation and through-space electronic effects. chemscene.com | High stereoselectivity for specific anomers. |

Synthetic Routes to Halogenated Naphthyl Aglycons

The aglycon portion of the target molecule, 6-bromo-2-naphthol (B32079), must be synthesized with the bromine atom at a specific position on the naphthalene (B1677914) scaffold.

The direct bromination of 2-naphthol (B1666908) can lead to a mixture of products. Therefore, regioselective methods are required to obtain the desired 6-bromo isomer. A common and effective laboratory-scale synthesis involves a two-step process starting from 2-naphthol. researchgate.netrsc.org

Bromination: 2-Naphthol is first treated with excess bromine in a solvent like glacial acetic acid. This step typically yields 1,6-dibromo-2-naphthol (B94854). researchgate.net

Reductive Debromination: The resulting 1,6-dibromo-2-naphthol is then selectively reduced to remove the bromine atom at the C1 position. This reduction can be accomplished using reagents such as tin (Sn) metal and hydrochloric acid (HCl) in ethanol (B145695) or acetic acid. researchgate.net

Alternative approaches involve the use of solid catalysts to control the regioselectivity of naphthalene bromination. For example, using specific montmorillonite (B579905) clays (B1170129) as catalysts can influence the isomer distribution in the di- and polybromination of naphthalene. While these methods often target other isomers like 1,4- or 1,5-dibromonaphthalene, subsequent reactions such as proto-debromination can be used to access specific isomers like 2,6-dibromonaphthalene.

| Starting Material | Reagents | Intermediate/Product | Key Transformation |

| 2-Naphthol | 1. Bromine, Acetic Acid. researchgate.netrsc.org | 1,6-Dibromo-2-naphthol | Bromination |

| 1,6-Dibromo-2-naphthol | 2. Tin, HCl, Ethanol. researchgate.net | 6-Bromo-2-naphthol | Selective reductive debromination |

| Naphthalene | Bromine, KSF Clay | 1,2,4,6-Tetrabromonaphthalene | Polybromination |

| Crude Tetrabromonaphthalene | n-Butyllithium | 2,6-Dibromonaphthalene | Proto-debromination |

Once the protected mannosyl donor and the 6-bromo-2-naphthol aglycon are prepared, they must be joined via a glycosidic bond. This coupling reaction is pivotal and must proceed with the desired β-stereoselectivity.

The choice of coupling strategy is often linked to the anomeric control methods described previously. For example, if an anomeric O-alkylation approach is used, the 6-bromo-2-naphthol would act as the nucleophile, while a mannose derivative with a suitable leaving group at the anomeric position would be the electrophile.

More broadly, glycosylation can be achieved using a glycosyl donor (the mannose component) activated by a promoter, which then reacts with the aglycon acceptor (6-bromo-2-naphthol). A recently developed strategy employs an amide-functionalized 1-naphthoate (B1232437) platform as a latent glycosyl leaving group. nih.gov In this sophisticated S(N)2 glycosylation method, a gold catalyst activates the donor, and the amide group directs the incoming aglycon via hydrogen bonding, leading to a stereoinvertive reaction. This allows for the synthesis of 1,2-cis mannosides from a more stable α-donor. nih.gov

Preparation of Functionally Modified 6-Bromo-2-naphthalenyl-β-D-mannopyranoside Analogues

The 6-bromo-2-naphthalenyl moiety provides a versatile chemical handle for further functionalization, allowing for the synthesis of a wide array of analogues. The bromine atom is particularly amenable to substitution via modern cross-coupling reactions, enabling the introduction of diverse functionalities at the C6 position of the naphthalene ring.

The primary method for such modifications involves palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for C-C, C-N, and C-O bond formation. By applying these methodologies to the 6-bromo-2-naphthalenyl glycoside scaffold, analogues with modified electronic, steric, and physicochemical properties can be prepared.

Common cross-coupling reactions applicable for this purpose include:

Suzuki-Miyaura Coupling: Reaction of the bromo-naphthalenyl glycoside with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would introduce new aryl or alkyl groups in place of the bromine. Asymmetric versions of this reaction have been used on bromo-naphthoate systems to generate axial chirality.

Stille Coupling: This involves the reaction with an organostannane reagent, also catalyzed by palladium. It is a highly versatile method for creating C-C bonds and has been applied to the synthesis of C-glycosides from aromatic halides. researchgate.net

Heck Coupling: This reaction would couple the bromo-naphthalenyl glycoside with an alkene to introduce alkenyl substituents.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the aryl bromide with an amine, leading to amino-substituted naphthalenyl glycosides.

These synthetic strategies allow for the systematic modification of the aglycon portion of 6-bromo-2-naphthalenyl-β-D-mannopyranoside, providing access to a library of analogues for various research applications, such as the development of specific enzyme substrates or probes.

Synthesis of Fluorescently Enhanced Derivatives

The development of fluorescent probes from 6-bromo-2-naphthalenyl-β-D-mannopyranoside is predicated on the chemical modification of the naphthalene ring system to enhance its quantum yield and modulate its emission spectrum. While direct derivatization of this specific mannopyranoside is not extensively documented, the synthesis of fluorescent derivatives from analogous naphthalenic structures provides a clear roadmap for potential synthetic routes.

One established approach involves the introduction of an amino group to the naphthalene core, a modification known to significantly increase fluorescence. This can be achieved through nucleophilic aromatic substitution or palladium-catalyzed amination reactions. For instance, the bromine atom at the 6-position of the naphthalene ring serves as a handle for such transformations. A hypothetical reaction scheme could involve the displacement of the bromide with an amine, leading to a 6-amino-2-naphthalenyl-β-D-mannopyranoside derivative. The resulting primary amine could be further functionalized with various fluorophores to fine-tune the spectral properties of the final compound.

Another avenue for creating fluorescent derivatives is through the synthesis of naphthalimide-based structures. Naphthalimides are a class of compounds renowned for their high fluorescence quantum yields and photostability. The synthesis could proceed by first hydrolyzing the glycosidic bond of 6-bromo-2-naphthalenyl-β-D-mannopyranoside to yield 6-bromo-2-naphthol. Subsequent multi-step organic synthesis could convert this intermediate into a 4-bromo-1,8-naphthalic anhydride (B1165640) derivative. This anhydride can then be reacted with primary amines to form N-substituted naphthalimides, which are often highly fluorescent.

The following table outlines potential fluorescent derivatives and their conceptual synthetic precursors:

| Derivative Class | Conceptual Precursor | Key Synthetic Transformation | Potential Fluorophore |

| Aminonaphthalenes | 6-Bromo-2-naphthalenyl-β-D-mannopyranoside | Palladium-catalyzed amination | Dansyl, Fluorescein |

| Naphthalimides | 6-Bromo-2-naphthol | Multi-step synthesis to naphthalic anhydride followed by imidization | N/A (intrinsic to naphthalimide) |

These methodologies, while drawing from the broader chemistry of naphthalenes, provide a solid foundation for the rational design of fluorescent probes based on the 6-bromo-2-naphthalenyl-β-D-mannopyranoside scaffold.

Synthesis of Chromogenic Precursors

The synthesis of chromogenic precursors from 6-bromo-2-naphthalenyl-β-D-mannopyranoside is centered on its use as a substrate for specific enzymes, most notably β-mannosidases. The underlying principle is that enzymatic cleavage of the glycosidic bond releases 6-bromo-2-naphthol, a chromogenic aglycone. This liberated naphthol can then react with a diazonium salt in a coupling reaction to produce a highly colored, often insoluble, azo dye. This colorimetric signal provides a direct measure of enzyme activity.

The synthesis of the primary chromogenic precursor, 6-bromo-2-naphthalenyl-β-D-mannopyranoside itself, is the critical first step. This is typically achieved through a Koenigs-Knorr reaction or other glycosylation methods, where a protected mannosyl bromide or trichloroacetimidate (B1259523) is reacted with 6-bromo-2-naphthol in the presence of a suitable promoter.

The utility of this compound as a chromogenic precursor is realized in the context of a two-component detection system: the mannoside substrate and a diazonium salt. A common coupling agent is Fast Blue B salt (3,3'-dimethoxybiphenyl-4,4'-bis(diazonium) dichloride). In the presence of β-mannosidase, the following reaction cascade occurs:

Enzymatic Hydrolysis: 6-bromo-2-naphthalenyl-β-D-mannopyranoside is hydrolyzed by β-mannosidase to release D-mannose and 6-bromo-2-naphthol.

Azo Coupling: The liberated 6-bromo-2-naphthol immediately couples with the diazonium salt to form an intensely colored azo dye.

The formation of the colored product can be observed visually or quantified spectrophotometrically, providing a robust method for detecting and quantifying β-mannosidase activity in various biological samples.

The following table summarizes the key components and products in the chromogenic detection system utilizing 6-bromo-2-naphthalenyl-β-D-mannopyranoside.

| Component | Chemical Name | Role in Assay |

| Substrate | 6-Bromo-2-naphthalenyl-β-D-mannopyranoside | Precursor that releases chromogen upon enzymatic cleavage |

| Enzyme | β-Mannosidase | Catalyst for the hydrolysis of the glycosidic bond |

| Chromogen | 6-Bromo-2-naphthol | Product of hydrolysis that couples with the diazonium salt |

| Coupling Agent | Fast Blue B Salt | Reacts with the chromogen to produce a colored dye |

| Product | Azo Dye | The final colored product indicating enzyme activity |

This approach has been successfully applied using analogous bromonaphthyl glycosides, such as the glucopyranoside and galactopyranoside derivatives, for the detection of their respective glycosidases. biosynth.combiosynth.commacewan.ca By extension, 6-bromo-2-naphthalenyl-β-D-mannopyranoside is a highly valuable precursor for the development of specific and sensitive chromogenic assays for β-mannosidase.

In Depth Enzymatic Characterization and Mechanistic Studies

Substrate Specificity Profiling of Glycoside Hydrolases

The initial step in characterizing a novel glycoside substrate is to determine its specificity for various glycoside hydrolases. This would involve a series of enzymatic assays to ascertain which enzymes, if any, can effectively hydrolyze the glycosidic bond of 6-bromo-2-naphthalenyl-β-D-mannopyranoside.

Evaluation with β-Mannosidases

Given the β-D-mannopyranoside moiety, the primary enzymes of interest for the hydrolysis of this compound would be β-mannosidases (EC 3.2.1.25). These enzymes are responsible for cleaving terminal, non-reducing β-D-mannose residues from various glycoconjugates. An evaluation would involve incubating 6-bromo-2-naphthalenyl-β-D-mannopyranoside with purified β-mannosidases from various sources (e.g., bacterial, fungal, plant, and animal) to determine if the 6-bromo-2-naphthol (B32079) aglycone is released. The rate of this release would provide a measure of the enzyme's activity towards this specific substrate.

Comparative Analysis with Other Glycosidases (e.g., β-Glucosidases, β-Galactosidases)

To establish the specificity of 6-bromo-2-naphthalenyl-β-D-mannopyranoside for β-mannosidases, it would be crucial to perform comparative analyses with other common glycosidases, such as β-glucosidases (EC 3.2.1.21) and β-galactosidases (EC 3.2.1.23). These enzymes typically exhibit high fidelity for their respective glycones (glucose and galactose). Assaying these enzymes with 6-bromo-2-naphthalenyl-β-D-mannopyranoside would likely show significantly lower or no activity, thereby confirming its utility as a specific substrate for β-mannosidases. The degree of cross-reactivity, if any, would be important for its application in complex biological samples.

Methodologies for Kinetic Parameter Determination (e.g., K_m, V_max)

Once an enzyme capable of hydrolyzing 6-bromo-2-naphthalenyl-β-D-mannopyranoside is identified, the next step would be to determine its kinetic parameters. This is typically achieved by measuring the initial reaction velocity (V_0) at various substrate concentrations. The resulting data are then fitted to the Michaelis-Menten equation to determine the Michaelis constant (K_m) and the maximum reaction velocity (V_max).

K_m (Michaelis Constant): This parameter represents the substrate concentration at which the reaction rate is half of V_max. It is an inverse measure of the substrate's affinity for the enzyme. A lower K_m value indicates a higher affinity.

V_max (Maximum Velocity): This represents the maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate.

The determination of these parameters would allow for a quantitative comparison of the enzyme's efficiency with 6-bromo-2-naphthalenyl-β-D-mannopyranoside relative to other known substrates.

Enzymatic Reaction Mechanism Elucidation

Understanding the enzymatic reaction mechanism involves studying the molecular interactions between the substrate and the enzyme's active site that lead to catalysis.

Active Site Interactions and Substrate Binding Dynamics

To elucidate the binding mode of 6-bromo-2-naphthalenyl-β-D-mannopyranoside, structural biology techniques such as X-ray crystallography or cryo-electron microscopy would be employed. By co-crystallizing the target β-mannosidase with the substrate (or a non-hydrolyzable analog), the precise orientation of the substrate within the active site can be determined. This would reveal the key amino acid residues that form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with both the mannose sugar and the 6-bromo-2-naphthyl aglycone. Molecular dynamics simulations could further be used to study the dynamic nature of these interactions and the conformational changes that occur during substrate binding and catalysis.

Identification of Catalytic Residues via Mutagenesis and Kinetic Analysis

Glycoside hydrolases typically employ a general acid/base catalytic mechanism involving two key carboxylic acid residues. To identify these catalytic residues in the context of 6-bromo-2-naphthalenyl-β-D-mannopyranoside hydrolysis, site-directed mutagenesis would be performed. Key amino acid residues in the active site, identified from structural studies or sequence alignments, would be mutated to non-functional residues (e.g., alanine). The kinetic parameters (K_m and V_max) of these mutant enzymes would then be determined using 6-bromo-2-naphthalenyl-β-D-mannopyranoside as the substrate. A significant decrease or complete loss of catalytic activity upon mutation would confirm the role of that residue in catalysis.

Role of the Bromo-Naphthyl Moiety in Catalytic Turnover

The bromo-naphthyl moiety of 6-Bromo-2-naphthalenyl-β-D-mannopyranoside is critical to its function as a chromogenic substrate for β-mannosidase activity assays. This portion of the molecule, known as the aglycone, serves as an effective leaving group during the enzymatic hydrolysis of the glycosidic bond.

The catalytic mechanism of β-mannosidases typically follows a double-displacement pathway, involving the formation of a covalent glycosyl-enzyme intermediate. creative-enzymes.com In the first step, a nucleophilic residue in the enzyme's active site attacks the anomeric carbon of the mannose ring. This is accompanied by the protonation of the glycosidic oxygen by an acidic residue. The bromo-naphthyl group then departs, and its stability as a leaving group is a key factor in the rate of this first step of the reaction.

The electron-withdrawing nature of the bromine atom and the delocalized π-electron system of the naphthalene (B1677914) ring contribute to the stability of the resulting 6-bromo-2-naphtholate anion. This inherent stability makes it a good leaving group, facilitating the cleavage of the glycosidic bond and promoting a higher catalytic turnover rate compared to substrates with less stable leaving groups. Upon its release, the 6-bromo-2-naphthol product can be detected, often through its fluorescent properties or by coupling its formation to a secondary color-producing reaction, allowing for continuous monitoring of enzyme activity.

Table 1: Factors Influencing the Role of the Bromo-Naphthyl Moiety in Catalysis

| Feature of Bromo-Naphthyl Moiety | Consequence for Catalytic Turnover |

| Good Leaving Group | Facilitates the cleavage of the glycosidic bond. |

| Electron-Withdrawing Bromine | Increases the stability of the resulting naphtholate anion. |

| Extended π-System of Naphthalene | Further stabilizes the negative charge on the leaving group. |

| Chromogenic/Fluorogenic Properties | Allows for the real-time monitoring of enzyme kinetics. |

Molecular Modeling and Simulation of Enzyme-Substrate Complexes

To gain a deeper understanding of the interactions between β-mannosidase and substrates like 6-Bromo-2-naphthalenyl-β-D-mannopyranoside at an atomic level, computational methods such as molecular modeling and simulation are employed. These techniques provide insights into the binding modes, conformational changes, and the energetics of the enzymatic reaction.

Computational Docking Studies for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, in this case, the binding of 6-Bromo-2-naphthalenyl-β-D-mannopyranoside to the active site of β-mannosidase. Docking algorithms explore various possible conformations of the substrate within the enzyme's binding pocket and score them based on factors like intermolecular forces, shape complementarity, and electrostatic interactions.

For 6-Bromo-2-naphthalenyl-β-D-mannopyranoside, docking studies would aim to identify the key amino acid residues in the β-mannosidase active site that interact with both the mannose sugar and the bromo-naphthyl moiety. The mannose portion is expected to form a network of hydrogen bonds with polar residues, which are crucial for substrate recognition and positioning. The bromo-naphthyl group, being largely hydrophobic, would likely engage in non-polar interactions with hydrophobic or aromatic residues in a sub-pocket of the active site. The predicted binding pose from docking studies provides a static snapshot that can serve as a starting point for more dynamic simulations. researchgate.net

Table 2: Predicted Interactions from a Hypothetical Docking Study

| Substrate Moiety | Interacting Enzyme Residues (Hypothetical) | Type of Interaction |

| Mannose Hydroxyls | Asp, Glu, Asn, Gln | Hydrogen Bonding |

| Naphthalene Ring | Trp, Tyr, Phe, Leu, Val | Hydrophobic, π-π Stacking |

| Bromine Atom | Halogen Bonding (possible) |

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the enzyme-substrate complex, allowing researchers to observe the conformational changes and interactions over time. nih.gov Starting from a docked pose, an MD simulation would track the movements of every atom in the system by solving Newton's equations of motion.

These simulations can reveal how the binding of 6-Bromo-2-naphthalenyl-β-D-mannopyranoside influences the flexibility and dynamics of the β-mannosidase active site. For instance, MD can show how the enzyme might adopt a more "closed" conformation around the substrate to facilitate catalysis. Furthermore, the stability of the hydrogen bonding network between the mannose moiety and the enzyme, as well as the hydrophobic interactions with the bromo-naphthyl group, can be assessed throughout the simulation. This provides a more realistic picture of the binding event than the static view from docking alone.

Quantum Chemical Calculations in Enzymatic Reaction Pathways

While molecular docking and MD simulations are powerful tools for studying binding and conformational changes, they are generally based on classical mechanics and cannot describe the breaking and forming of chemical bonds that occur during an enzymatic reaction. For this, quantum chemical (QC) calculations are necessary.

QC methods, such as density functional theory (DFT), can be used to model the electronic structure of the atoms in the active site and the substrate. By performing these calculations, researchers can map out the entire energy landscape of the reaction pathway, including the structures and energies of transition states and intermediates. For the hydrolysis of 6-Bromo-2-naphthalenyl-β-D-mannopyranoside by β-mannosidase, QC calculations could be used to:

Determine the precise mechanism of the glycosidic bond cleavage.

Calculate the activation energy barrier for the reaction, which is related to the catalytic rate.

Elucidate the roles of specific active site residues in stabilizing the transition state.

These calculations provide the most detailed level of mechanistic insight, complementing the structural and dynamic information obtained from docking and MD simulations.

Advanced Methodologies in Biochemical Assay Development

Design and Optimization of Enzyme Activity Assays

The development of sensitive and specific assays is fundamental to characterizing enzyme activity. For glycosidases, such as β-mannosidase, synthetic substrates are invaluable tools. One such substrate, 6-Bromo-2-naphthalenyl-β-D-mannopyranoside, is designed for the detection of β-mannosidase activity. The principle of its use lies in the enzymatic cleavage of the glycosidic bond, which liberates 6-bromo-2-naphthol (B32079). This liberated naphthol derivative can then be detected by various methods, forming the basis of chromogenic, fluorogenic, and spectrophotometric assays.

The design of assays using this substrate involves optimizing conditions such as pH, temperature, and substrate concentration to ensure maximal enzyme activity and signal generation. The choice of detection system depends on the required sensitivity and the experimental context, ranging from qualitative visualization in gels to precise quantitative measurements in solution.

Chromogenic Detection Systems (e.g., Fast Blue BB Assay Principles)

Chromogenic assays provide a visual and often quantifiable measure of enzyme activity. When 6-Bromo-2-naphthalenyl-β-D-mannopyranoside is hydrolyzed by β-mannosidase, it releases 6-bromo-2-naphthol. This product can then be coupled with a diazonium salt, such as Fast Blue BB salt (4-Benzoylamino-2,5-diethoxybenzenediazonium chloride hemi [zinc chloride] salt), to produce a distinctly colored azo dye. sigmaaldrich.com

The fundamental reaction of the Fast Blue BB assay involves the electrophilic substitution of the activated aromatic ring of the liberated 6-bromo-2-naphthol by the diazonium cation. This coupling reaction, which typically occurs under alkaline conditions, results in the formation of an intensely colored and often insoluble product at the site of enzyme activity. The intensity of the color produced is directly proportional to the amount of 6-bromo-2-naphthol released and, consequently, to the activity of the β-mannosidase.

This principle is widely applicable, for instance, in staining for β-glycosidase activity on polyacrylamide gel electrophoresis (PAGE). sigmaaldrich.com The insoluble nature of the resulting dye makes it particularly useful for localizing enzyme activity within a gel matrix. While specific optimization data for 6-Bromo-2-naphthalenyl-β-D-mannopyranoside is not extensively documented, the general parameters for Fast Blue BB assays with similar naphthyl-based substrates provide a solid framework.

Table 1: Components of a Typical Chromogenic Assay System

| Component | Function | Example |

| Enzyme Substrate | Cleaved by the enzyme to release a chromogenic moiety. | 6-Bromo-2-naphthalenyl-β-D-mannopyranoside |

| Coupling Agent | Reacts with the liberated moiety to produce a colored product. | Fast Blue BB Salt |

| Buffer | Maintains optimal pH for enzyme activity and coupling reaction. | Tris-HCl, Phosphate Buffer |

Fluorogenic Detection Systems for Enhanced Sensitivity

For applications requiring higher sensitivity, fluorogenic detection systems are employed. While specific fluorogenic assays directly utilizing 6-Bromo-2-naphthalenyl-β-D-mannopyranoside are not widely reported, the liberated 6-bromo-2-naphthol possesses intrinsic fluorescence that can be harnessed. nih.gov More commonly, substrates are synthesized with inherently fluorescent moieties, such as 4-methylumbelliferone (B1674119) (4-MU). For instance, 4-Methylumbelliferyl-β-D-mannopyranoside is a well-established fluorogenic substrate for β-D-mannosidase. gbiosciences.comggc.org

Upon enzymatic cleavage, the highly fluorescent 4-methylumbelliferone is released, and its fluorescence can be measured. The principle could be extended to the 6-bromo-2-naphthyl moiety, although its quantum yield might be different. The fluorescence of 6-bromo-2-naphthol can be significantly enhanced when complexed with cyclodextrins, which shield it from quenching by water molecules. nih.govmedchemexpress.com This suggests a potential avenue for developing a highly sensitive fluorogenic assay for β-mannosidase using 6-Bromo-2-naphthalenyl-β-D-mannopyranoside.

The development of such an assay would involve optimizing the excitation and emission wavelengths, as well as the concentration of any enhancing agents like cyclodextrins. Fluorogenic assays are particularly advantageous for high-throughput screening and for detecting low levels of enzyme activity. acs.orgnih.gov

Spectrophotometric and Fluorimetric Readout Methods

Both chromogenic and fluorogenic assays rely on instrumental readouts for quantification.

Spectrophotometric Methods: In chromogenic assays, the colored product formed by the coupling of 6-bromo-2-naphthol and a diazonium salt can be quantified by measuring its absorbance at a specific wavelength using a spectrophotometer. researchgate.netnih.gov The absorbance is directly proportional to the concentration of the product, which allows for the calculation of the enzyme's reaction rate. To establish a quantitative assay, a standard curve is typically generated using known concentrations of the colored product or the liberated chromophore (6-bromo-2-naphthol). researchgate.net

Fluorimetric Methods: For fluorogenic assays, a fluorometer is used to measure the intensity of the emitted light from the fluorescent product (e.g., liberated 6-bromo-2-naphthol or a dedicated fluorophore like 4-methylumbelliferone). The instrument excites the sample at a specific wavelength and measures the emission at a longer wavelength. This method is generally more sensitive than spectrophotometry, allowing for the detection of much lower concentrations of the fluorescent product. acs.orgnih.govinterchim.fr

Table 2: Comparison of Readout Methods

| Method | Principle | Advantages | Disadvantages |

| Spectrophotometry | Measures the absorbance of light by a colored product. | Simple, widely available instrumentation. | Lower sensitivity compared to fluorimetry. |

| Fluorimetry | Measures the emission of light from a fluorescent product. | High sensitivity, wide dynamic range. | More susceptible to quenching and inner filter effects. |

Application in Cellular and Tissue Localization Studies of Glycosidase Activity

Determining the spatial distribution of enzyme activity within cells and tissues is crucial for understanding its biological function. Substrates like 6-Bromo-2-naphthalenyl-β-D-mannopyranoside are valuable tools for these localization studies.

Histochemical and Cytochemical Staining Methodologies

Histochemical and cytochemical staining methods aim to visualize enzyme activity in situ within tissue sections or individual cells, respectively. The principle is similar to the chromogenic assay described earlier. The substrate, 6-Bromo-2-naphthalenyl-β-D-mannopyranoside, is introduced to the fixed tissue or cell preparation. The resident β-mannosidase cleaves the substrate, releasing 6-bromo-2-naphthol.

This liberated naphthol is then immediately coupled with a diazonium salt, such as Fast Blue BB, which is included in the incubation medium. sigmaaldrich.comhimedialabs.com This reaction produces a colored, insoluble precipitate at the site of enzyme activity. The insolubility of the final product is critical to prevent its diffusion and to ensure a precise localization of the enzyme. tamu.edu Proper fixation of the tissue is essential to preserve cellular morphology and to immobilize the enzyme, although it may lead to some reduction in enzyme activity. tamu.edu

Microscopy Techniques for Visualization of Enzyme Activity

Once the histochemical staining is complete, the tissue sections or cells are examined under a microscope to visualize the distribution of the colored precipitate. Bright-field microscopy is the standard technique for observing the colored azo dye deposits against the backdrop of the tissue architecture.

The intensity and location of the staining provide information about the relative activity and localization of the β-mannosidase. For more detailed analysis, digital imaging techniques can be employed to quantify the staining intensity in different cellular compartments or tissue regions. nih.gov While the primary product of the 6-bromo-2-naphthyl substrate is visualized with bright-field microscopy, fluorogenic variants, if developed, would be visualized using fluorescence microscopy, allowing for even higher resolution and sensitivity in localizing enzyme activity. researchgate.net

Utility in High-Throughput Screening (HTS) Platforms for Enzyme Discovery and Characterization

The chromogenic substrate, 6-Bromo-2-naphthalenyl-β-D-mannopyranoside, holds significant potential for application in high-throughput screening (HTS) campaigns aimed at the discovery and characterization of β-mannosidases and other glycoside hydrolases. Its utility is rooted in its ability to generate a detectable signal upon enzymatic cleavage, a principle that is highly amenable to the miniaturized and automated formats of modern screening platforms. The enzymatic hydrolysis of the β-mannosidic bond by a target enzyme releases 6-bromo-2-naphthol. This liberated naphthol derivative can subsequently be coupled with a diazonium salt, such as Fast Blue BB or Fast Garnet GBC, to produce a distinctly colored azo dye. sigmaaldrich.combiosynth.com The intensity of the resulting color is directly proportional to the enzymatic activity, providing a quantitative measure of substrate turnover.

The application of such chromogenic substrates is a well-established methodology in the field of enzyme assays. nih.gov The core principle involves the enzymatic liberation of a chromophore that, either on its own or through a secondary reaction, results in a change in absorbance. This approach has been successfully utilized for a variety of glycosidases, where substrates like 6-bromo-2-naphthyl-α-D-glucopyranoside are employed to detect α-glucosidase activity. biosynth.com In a similar vein, 6-Bromo-2-naphthalenyl-β-D-mannopyranoside can serve as a specific tool for identifying novel β-mannosidases from diverse sources, including microbial libraries or metagenomic samples, or for screening chemical libraries to find inhibitors of known β-mannosidases.

A typical HTS campaign for β-mannosidase inhibitors using this substrate would involve dispensing the enzyme, the substrate, and a library of test compounds into the wells of a microplate. After an incubation period, the diazonium salt coupling agent is added, and the absorbance is measured. A reduction in color formation in the presence of a test compound, compared to a control without the compound, would indicate potential inhibition of the enzyme.

To illustrate the data that could be generated from such a screen, the following hypothetical table outlines the results from a primary screen of a small compound library against a target β-mannosidase.

Table 1: Illustrative Data from a Primary High-Throughput Screen for β-Mannosidase Inhibitors This table is a hypothetical representation of screening data.

| Compound ID | Concentration (µM) | Enzyme Activity (% of Control) | Hit Identification |

|---|---|---|---|

| Cmpd-001 | 10 | 98.5 | No |

| Cmpd-002 | 10 | 15.2 | Yes |

| Cmpd-003 | 10 | 101.3 | No |

| Cmpd-004 | 10 | 45.8 | Potential |

| Cmpd-005 | 10 | 95.7 | No |

Microplate-Based Assay Adaptations

The adaptation of enzyme assays to a microplate format is a cornerstone of high-throughput screening, enabling the simultaneous analysis of thousands of samples in a cost-effective and time-efficient manner. nih.gov The assay for β-mannosidase activity using 6-Bromo-2-naphthalenyl-β-D-mannopyranoside is particularly well-suited for this format. Standard 96-well, 384-well, or even 1536-well microplates can be used, significantly reducing the required volumes of expensive reagents like the enzyme and the substrate.

The development of a robust microplate-based assay involves several optimization steps. These include determining the optimal concentrations of the substrate and enzyme, the ideal pH and temperature for the enzymatic reaction, and the appropriate incubation time to ensure a linear reaction rate. For instance, the solubility of the substrate and the resulting colored product must be compatible with the aqueous buffer systems used in the assay. The choice of diazonium salt and its concentration is also critical to achieve rapid and stable color development.

The workflow for a typical microplate-based assay would be as follows:

Dispensing of the test compounds or enzyme samples into the microplate wells.

Addition of the β-mannosidase enzyme solution.

Pre-incubation to allow for interaction between the enzyme and potential inhibitors.

Initiation of the reaction by adding the 6-Bromo-2-naphthalenyl-β-D-mannopyranoside substrate.

Incubation of the reaction mixture for a predetermined time at a controlled temperature.

Termination of the enzymatic reaction and initiation of the color-forming reaction by adding the diazonium salt solution.

Measurement of the absorbance at the appropriate wavelength using a microplate reader.

The data generated can be used to determine various kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), or to calculate the half-maximal inhibitory concentration (IC50) for screening compounds.

Table 2: Example of Assay Conditions for a Microplate-Based β-Mannosidase Screen This table represents typical, not specific, experimental conditions.

| Parameter | Condition |

|---|---|

| Microplate Format | 384-well |

| Reaction Volume | 50 µL |

| Buffer | 50 mM Sodium Phosphate, pH 6.5 |

| Substrate Concentration | 100 µM |

| Enzyme Concentration | 2 nM |

| Incubation Time | 15 minutes |

| Incubation Temperature | 37°C |

| Detection Reagent | Fast Blue BB (0.5 mg/mL) |

| Readout | Absorbance at 540 nm |

Automation in Screening Methodologies

Automation is a key enabling technology in modern HTS, allowing for the screening of vast libraries of compounds with high precision, reproducibility, and throughput. x-imaging.com The chromogenic assay based on 6-Bromo-2-naphthalenyl-β-D-mannopyranoside can be seamlessly integrated into fully automated screening systems. These systems typically consist of robotic liquid handlers, plate movers, incubators, and detectors, all controlled by sophisticated scheduling software.

The integration of this assay into an automated platform offers several advantages:

Increased Throughput: Automated systems can process hundreds of microplates per day, enabling the screening of hundreds of thousands of compounds in a single campaign.

Enhanced Precision and Reproducibility: Robotic liquid handlers minimize human error associated with manual pipetting, leading to more consistent and reliable data.

Miniaturization: Automation facilitates the use of low-volume microplates, further reducing reagent consumption and costs.

Data Management: Automated systems are linked to data management software that captures, analyzes, and stores the vast amounts of data generated during an HTS campaign.

On-flow systems, such as those based on liquid chromatography, represent another facet of automation in enzyme inhibitor screening. frontiersin.orgresearchgate.net In such a setup, the target enzyme could be immobilized in a reactor (IMER), and a continuous flow of the substrate, 6-Bromo-2-naphthalenyl-β-D-mannopyranoside, is passed through it. The product formation is monitored in real-time. Test compounds can be injected into the flow, and their inhibitory effect is observed as a decrease in the product signal. This approach allows for rapid determination of binding kinetics and is highly automatable.

The combination of a reliable chromogenic substrate like 6-Bromo-2-naphthalenyl-β-D-mannopyranoside with advanced automation and microplate technologies provides a powerful platform for the discovery of novel enzymes and inhibitors, accelerating research in areas from industrial biotechnology to therapeutic development.

Structure Activity Relationship Sar Investigations and Design Principles

Systematic Modification and Characterization of Aglycon and Glycosyl Analogues

The enzymatic hydrolysis of a glycoside is a highly specific process governed by the precise recognition of both the sugar (glycone) and non-sugar (aglycone) portions of the substrate. Modifying either of these components provides direct insight into the determinants of enzyme activity.

The aglycone moiety of a glycoside substrate plays a crucial role in its recognition and binding within the enzyme's active site. For many glycosidases, the active site is a cleft or pocket with distinct subsites for binding the glycone and the aglycone. nih.gov The 6-bromo-2-naphthyl group of the title compound serves as a bulky, hydrophobic aglycone that interacts with a corresponding hydrophobic pocket in the enzyme. nih.gov This interaction is often a primary driver of binding affinity.

Substitutions on this aromatic ring system can significantly alter the substrate's properties. The bromine atom at the 6-position is an electron-withdrawing group that influences the electronic properties of the naphthol product released upon hydrolysis. This modification can affect the pKa of the resulting 6-bromo-2-naphthol (B32079), which is critical for its use in chromogenic or fluorogenic assays where a change in color or fluorescence upon deprotonation is measured. mdpi.com The choice of aglycone is a key feature in designing enzyme substrates for specific detection methods.

| Aglycone Type | Example Aglycone | Detection Method | Typical Application |

|---|---|---|---|

| Chromogenic | 4-Nitrophenyl | Spectrophotometry (Absorbance) | Quantitative kinetic assays mdpi.com |

| Fluorogenic | 4-Methylumbelliferyl | Fluorometry (Emission) | Highly sensitive assays whiterose.ac.uk |

| Chromogenic/Fluorogenic | 6-Bromo-2-naphthyl | Spectrophotometry or Fluorometry | Histochemical staining and kinetic assays chemimpex.com |

| Natural | Flavonoid (e.g., Quercetin) | HPLC, Mass Spectrometry | Studying metabolism of natural products nih.gov |

The specificity of a glycosidase for its substrate is most profoundly dictated by the identity and configuration of the glycone moiety and the stereochemistry of the glycosidic bond. researchgate.net An enzyme such as β-mannosidase is exquisitely tuned to recognize D-mannose and the β-anomeric linkage.

The primary differences between common hexopyranoses lie in the spatial orientation of their hydroxyl groups. The distinction between mannose and glucose, for instance, is the orientation of the hydroxyl group at the C2 position: it is axial in mannose and equatorial in glucose. This seemingly minor change is critical for enzyme recognition, as the active site contains a precise network of amino acid residues that form hydrogen bonds with the substrate's hydroxyls. nih.govresearchgate.net An incorrect orientation at even a single position can disrupt these interactions and prevent productive binding.

Similarly, the stereochemistry of the glycosidic linkage (α vs. β) is paramount. A β-mannosidase, which catalyzes the hydrolysis of β-mannosides, will not act on α-mannosides because the catalytic residues in the active site are positioned to attack the β-face of the anomeric carbon. youtube.com

| Compound | Sugar Moiety | Anomeric Linkage | Key Structural Feature | Target Enzyme Class |

|---|---|---|---|---|

| 6-Bromo-2-naphthalenyl-β-D-mannopyranoside | D-Mannose | β | Axial C2-OH | β-Mannosidase nih.govresearchgate.net |

| 6-Bromo-2-naphthalenyl-β-D-glucopyranoside | D-Glucose | β | Equatorial C2-OH | β-Glucosidase chemimpex.com |

| 6-Bromo-2-naphthalenyl-β-D-galactopyranoside | D-Galactose | β | Axial C4-OH | β-Galactosidase medchemexpress.cn |

| 6-Bromo-2-naphthalenyl-α-D-mannopyranoside | D-Mannose | α | Axial C2-OH, α-linkage | α-Mannosidase |

Theoretical and Computational Approaches to Predict and Rationalize SAR

To accelerate the process of drug discovery and probe design, experimental SAR studies are often complemented by theoretical and computational methods. These in silico techniques can predict the activity of novel compounds and provide a deeper understanding of the molecular interactions driving biological activity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com For a series of analogues of 6-bromo-2-naphthalenyl-β-D-mannopyranoside, a QSAR model could be developed to predict their efficacy as β-mannosidase substrates. mdpi.com

The process involves several steps:

Data Set Generation: A library of analogues is synthesized, typically with variations in the aglycone (e.g., different substituents on the naphthyl ring).

Biological Testing: The enzymatic hydrolysis rate (e.g., kcat/Km) is measured for each compound. This activity is often converted to a logarithmic scale (e.g., pIC50 or log(kcat/Km)). nih.gov

Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical properties (e.g., electronic, steric, and hydrophobic parameters), are calculated for each analogue.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to generate an equation that links the descriptors to the biological activity. mdpi.commdpi.com

Validation: The predictive power of the model is rigorously tested using internal and external validation sets. nih.gov

A resulting QSAR model might take the form: Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ..., providing a predictive tool for designing new compounds with potentially higher activity. acs.org

De novo design takes computational drug discovery a step further by building novel molecules from scratch rather than simply modifying an existing template. nih.gov This approach leverages the insights gained from SAR and QSAR studies. Once the key features required for binding and catalysis are understood (e.g., the optimal size and electronic properties of a substituent at a specific position), this information can be used to guide the computational construction of new molecules. oup.com

Using a structural model of the target enzyme's active site, de novo design algorithms can place fragments and grow molecular structures that are optimized to form ideal interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein. youtube.com This powerful strategy can generate entirely novel scaffolds for substrates or inhibitors that may have superior properties compared to the original lead compound. nih.govbiorxiv.org

Correlation of Structural Features with Enzyme Binding Affinity and Catalytic Efficiency

The ultimate goal of SAR studies is to understand how each part of a substrate molecule contributes to its interaction with an enzyme, specifically its binding affinity (often related to the Michaelis constant, Km) and its rate of conversion to product (catalytic efficiency, kcat/Km). nih.govresearchgate.net

For 6-bromo-2-naphthalenyl-β-D-mannopyranoside, a clear correlation exists between its structural elements and its function as a β-mannosidase substrate.

Binding Affinity (Km): The affinity of the substrate for the enzyme is primarily determined by non-covalent interactions in the ground state. The hydrophobic 6-bromo-2-naphthyl aglycone contributes significantly to binding through interactions with a nonpolar aglycone-binding pocket in the enzyme, which may involve aromatic residues like tryptophan or phenylalanine. nih.govnih.gov The mannose moiety's affinity is governed by a specific hydrogen-bonding network formed between its hydroxyl groups and polar residues in the enzyme's -1 subsite. whiterose.ac.uknih.gov Mismatches in this network, as with a glucose substrate, would lead to a much higher Km (lower affinity). researchgate.net

Catalytic Efficiency (kcat): The catalytic rate depends on the stabilization of the reaction's transition state. researchgate.net Upon binding, the mannose ring may be distorted from its stable 4C1 chair conformation into a higher-energy boat or skew-boat conformation, which mimics the geometry of the oxocarbenium ion-like transition state. whiterose.ac.ukacs.org The β-anomeric linkage correctly positions the glycosidic oxygen for protonation by a catalytic acid residue and the anomeric carbon for nucleophilic attack by a catalytic nucleophile residue, following a double-displacement retaining mechanism. researchgate.netyoutube.com The electronic nature of the bromo-naphthalenyl leaving group can also influence kcat by affecting the ease of glycosidic bond cleavage.

| Structural Feature | Role in Binding Affinity (Km) | Role in Catalytic Efficiency (kcat) |

|---|---|---|

| Aglycon: 6-Bromo-2-naphthyl | Provides strong hydrophobic interactions within the aglycone-binding pocket, a key determinant of affinity. nih.gov | The electronic properties of the brominated naphthol leaving group can influence the rate of glycosidic bond cleavage. |

| Glycone: D-Mannopyranoside | Forms a specific hydrogen bond network with the enzyme's -1 subsite, ensuring high-affinity recognition and specificity. nih.govresearchgate.net | The enzyme forces the mannose ring into a distorted, high-energy conformation that mimics the transition state, lowering the activation energy. acs.org |

| Linkage: β-Stereochemistry | Ensures the substrate fits correctly into the active site. | Correctly orients the scissile bond relative to the enzyme's catalytic acid/base and nucleophile residues for efficient hydrolysis. youtube.com |

Broader Implications in Glycobiology Research and Future Perspectives

Contributions to Understanding Carbohydrate Metabolism Pathways

Synthetic substrates like 6-Bromo-2-naphthalenyl-β-D-mannopyranoside are instrumental in dissecting the complex network of carbohydrate metabolism. By acting as a specific substrate for certain enzymes, it allows researchers to monitor and quantify their activity within biological samples. The core function of this compound is predicated on the enzymatic cleavage of the β-D-mannosyl bond, which releases the 6-bromo-2-naphthol (B32079) chromophore. This release can be detected, often through colorimetric or fluorometric methods, providing a clear signal of enzyme presence and activity. chemimpex.combiosynth.com

Glycoproteins are vital for a myriad of cellular functions, and their correct synthesis and degradation are tightly regulated. β-Mannosidases are key lysosomal enzymes that cleave terminal β(1-4)-linked mannose residues from the N-linked glycans of glycoproteins during their degradation. nih.gov A deficiency in this enzyme leads to the lysosomal storage disease β-mannosidosis. nih.gov

Although direct studies using 6-Bromo-2-naphthalenyl-β-D-mannopyranoside for this purpose are not yet widely published, its structure makes it an ideal substrate for β-mannosidases. Researchers can use this compound to measure the activity of these enzymes in cell lysates or purified forms. For instance, a higher rate of chromophore release would indicate higher β-mannosidase activity. This allows for detailed kinetic studies and the screening of potential inhibitors or activators of glycoprotein (B1211001) processing enzymes. The use of analogous compounds, such as p-nitrophenyl-β-D-mannopyranoside (pNP-Man), has been crucial in characterizing the substrate specificity of various β-mannosidases. acs.orgnih.gov

While the primary role of β-mannosidase is in glycoprotein catabolism, the study of glycosidases is also relevant to understanding the turnover of glycolipids, which are lipids with an attached carbohydrate. The enzymatic pathways for glycolipid degradation are complex and require a battery of specific glycosidases.

The application of 6-Bromo-2-naphthalenyl-β-D-mannopyranoside can be extended to search for or characterize novel enzymes involved in pathways where β-mannosyl linkages might be present. Its utility lies in its ability to provide a simple and sensitive assay for any enzyme capable of cleaving its specific bond. While less common than glucose or galactose, mannose is a key component of certain microbial glycolipids and eukaryotic glycans.

Methodological Innovations and Development of Novel Research Reagents

The development of synthetic substrates is a cornerstone of methodological innovation in biochemistry. The design of molecules like 6-Bromo-2-naphthalenyl-β-D-mannopyranoside allows for the creation of new assays and probes to investigate biological processes with greater precision. chemimpex.com

The 6-bromo-2-naphthyl moiety is a versatile chemical entity. Its derivatives can serve as chromogenic or fluorogenic reporters depending on the detection method. chemimpex.com Upon enzymatic cleavage from the mannose sugar, 6-bromo-2-naphthol can be detected. In chromogenic assays, it can be coupled with a diazonium salt to produce a distinctly colored, insoluble precipitate, which is useful in applications like histochemistry and blotting. biosynth.com

The development of such probes is an active area of research. By modifying the naphthyl group or the glycosidic linkage, chemists can fine-tune the substrate's specificity and the signal's properties (e.g., color, fluorescence wavelength) to suit different experimental setups, including high-throughput screening and in-situ cell imaging. dcfinechemicals.com

Table 1: Properties of Related Chromogenic Substrates

| Substrate | Enzyme Detected | Detection Principle |

|---|---|---|

| 6-Bromo-2-naphthyl-α-D-glucopyranoside | α-Glucosidase | Chromogenic biosynth.com |

| 6-Bromo-2-naphthyl-β-D-glucopyranoside | β-Glucosidase | Chromogenic/Fluorogenic chemimpex.commoleculardepot.com |

| 6-Bromo-2-naphthyl-β-D-galactopyranoside | β-Galactosidase | Chromogenic |

| p-Nitrophenyl-β-D-mannopyranoside | β-Mannosidase | Chromogenic acs.orgnih.gov |

This table is generated based on data for analogous compounds to illustrate the principles of chromogenic substrate utility.

The primary application of 6-Bromo-2-naphthalenyl-β-D-mannopyranoside is in the development of targeted enzymatic assays. chemimpex.commoleculardepot.com These assays are designed to be highly specific for a particular enzyme, in this case, β-mannosidase. The specificity is conferred by the mannose sugar in the β-anomeric configuration.

Such assays are fundamental in:

Biochemical Research: To purify and characterize enzymes, study their kinetics (Km, kcat), and determine their substrate specificity. chemimpex.com

Clinical Diagnostics: Assays based on similar chromogenic substrates are used to diagnose enzyme deficiencies, such as Pompe disease, by measuring enzyme activity in patient samples. biosynth.com An assay using 6-Bromo-2-naphthalenyl-β-D-mannopyranoside could be developed for the diagnosis of β-mannosidosis.

Microbiology: To identify microorganisms based on their specific enzyme expression profiles. dcfinechemicals.com

Table 2: Applications of Chromogenic Glycoside Assays

| Application Area | Purpose | Example Compound Analogy |

|---|---|---|

| Enzyme Kinetics | Determine Michaelis-Menten constants | p-Nitrophenyl-β-D-mannopyranoside acs.org |

| Disease Diagnosis | Detect enzyme deficiency | 6-Bromo-2-naphthyl-α-D-glucopyranoside biosynth.com |

| Microbial ID | Identify bacteria/yeast | 6-Bromo-2-naphthyl-β-D-glucopyranoside moleculardepot.com |

| Drug Discovery | Screen for enzyme inhibitors | 6-Bromo-2-naphthyl-β-D-glucopyranoside chemimpex.com |

This table illustrates the range of applications for which the target compound could be adapted, based on established uses of similar molecules.

Future Directions in the Academic Study of 6-Bromo-2-naphthalenyl-β-D-mannopyranoside

The academic exploration of 6-Bromo-2-naphthalenyl-β-D-mannopyranoside is poised for growth. Based on its chemical nature and the known gaps in glycobiology, several future research avenues can be proposed:

Characterization of Novel Mannosidases: The compound could be used to screen for and characterize new β-mannosidases from diverse biological sources, including extremophilic microorganisms or unstudied gut flora, potentially revealing enzymes with unique properties for industrial or therapeutic applications.

High-Throughput Screening (HTS) for Drug Discovery: Adapting the detection of 6-bromo-2-naphthol release to a microplate format would enable high-throughput screening of small molecule libraries to find inhibitors of β-mannosidase. Such inhibitors could serve as chemical tools to study the effects of blocking mannose processing or as starting points for therapeutics for conditions where mannosidase activity is dysregulated.

Development of In-Vivo Probes: Chemical modification of the 6-bromo-2-naphthyl group could lead to the development of advanced probes with properties suitable for real-time imaging of β-mannosidase activity in living cells or even whole organisms. This would provide invaluable spatiotemporal information about glycoprotein and glycolipid metabolism.

Comparative Glycobiology: The substrate can be used in comparative studies across different species to investigate the evolution and substrate specificity of β-mannosidases, providing insights into the functional divergence of these important enzymes. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Bromo-2-naphthalenyl-β-D-mannopyranoside, and how can regioselectivity be ensured?

- The compound is typically synthesized via glycosylation reactions, where brominated naphthol derivatives are coupled with protected mannopyranosyl donors. A key method involves regioselective substitution at the 6-position of the naphthalene ring, achieved by optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst choice). For example, mono-substitution products are isolated with >90% yield when using brominated precursors under controlled conditions . Protecting groups (e.g., trityl or acetyl) on the mannose moiety are critical to prevent undesired side reactions .

Q. Which analytical techniques are most reliable for characterizing 6-Bromo-2-naphthalenyl-β-D-mannopyranoside?

- HPLC/LC-MS : Used to confirm purity (≥95% by HPLC) and molecular weight (385.21 g/mol) .

- X-ray Diffraction (XRD) : Provides crystallographic data to resolve atomic positions and confirm regiochemistry. For example, XRD patterns for brominated mannopyranosides show high-intensity peaks at 2θ values of 15–30°, indicative of crystalline structure .

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying glycosidic linkage (β-configuration) and bromine substitution on the naphthalene ring .

Q. What are the primary biological applications of this compound in current research?

- It is widely used as a chromogenic substrate in enzyme assays (e.g., for β-mannosidases) due to its hydrolytic cleavage properties. The bromonaphthyl group releases a colored product upon enzymatic action, enabling quantitative analysis . It is also employed in lectin-binding studies to investigate carbohydrate-protein interactions, leveraging its mannose moiety .

Advanced Research Questions

Q. How can structural discrepancies between XRD and NMR data for this compound be resolved?

- Discrepancies often arise from differences in sample states (crystalline vs. solution). For example, XRD may reveal a rigid chair conformation of the mannose ring in crystals, while NMR in solution might show dynamic puckering. Cross-validation using molecular dynamics simulations or variable-temperature NMR can reconcile these differences. Studies on similar glycosides highlight the importance of solvent effects on conformational flexibility .

Q. What strategies optimize regioselective bromination of the naphthalene ring in synthetic protocols?

- Directed ortho-metallation or electrophilic aromatic substitution (using Br₂/FeBr₃) can enhance selectivity. For instance, steric hindrance from the glycoside group directs bromination to the 6-position of the naphthalene ring. Kinetic control (low temperature, short reaction times) minimizes di- or tri-substituted byproducts .

Q. How does 6-Bromo-2-naphthalenyl-β-D-mannopyranoside interact with lectins like concanavalin A (ConA)?

- The β-D-mannopyranoside moiety binds to ConA’s carbohydrate recognition domain, which accommodates mannose via hydrogen bonds with Tyr-12, Asp-16, and Asp-208 residues. Bromine at the 6-position of naphthalene does not interfere with binding but may enhance hydrophobic interactions. Competitive assays with iodinated analogs (e.g., methyl 2-iodoacetimido-glucopyranoside) can map binding affinities .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Key challenges include:

- Protecting Group Strategy : Acid-labile groups (e.g., trityl) require mild deprotection conditions to prevent β-elimination.

- Catalyst Efficiency : Use of chiral catalysts (e.g., organocatalysts) to retain β-configuration during glycosylation .

- Purification : Reverse-phase chromatography or recrystallization in ethanol/water mixtures ensures ≥99% purity .

Methodological Notes

- Data Contradiction Analysis : When NMR and XRD data conflict, employ complementary techniques like IR spectroscopy or mass spectrometry to validate functional groups and molecular weight .

- Enzymatic Assay Design : Use 6-Bromo-2-naphthalenyl-β-D-mannopyranoside at 0.1–1.0 mM concentrations in buffer (pH 4.5–7.0) for optimal substrate-enzyme interaction. Monitor hydrolysis spectrophotometrically at 450 nm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.